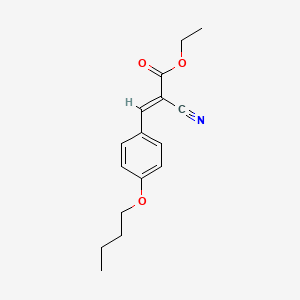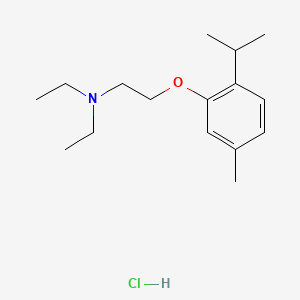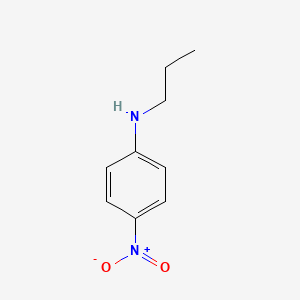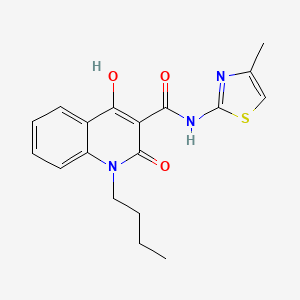
5-Chloro-4-phenyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-phenyl-1,3-dioxane: is a chemical compound with the molecular formula C10H11ClO2 It consists of a dioxane ring (a six-membered cyclic ether) with a chlorine atom and a phenyl group attached
Chemical Formula: CHClO
CAS Number: 91880-73-8
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of 5-Chloro-4-phenyl-1,3-dioxane. One common method involves the reaction of phenol with chloroacetyl chloride, followed by cyclization to form the dioxane ring. The reaction proceeds as follows:
Phenol+Chloroacetyl chloride→this compound
Industrial Production: While not widely used industrially, this compound can be synthesized on a laboratory scale. due to its limited commercial applications, industrial-scale production methods are scarce.
Analyse Des Réactions Chimiques
Reactivity: 5-Chloro-4-phenyl-1,3-dioxane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The phenyl group can participate in redox processes.
Ring-Opening Reactions: The dioxane ring can open under specific conditions.
Chloroacetyl chloride: Used in the initial synthesis.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products: The major products depend on the specific reaction conditions. For example, nucleophilic substitution can yield various derivatives of this compound.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used in the synthesis of more complex molecules.
Solvent: Occasionally employed as a solvent due to its stability.
- Limited research exists on its biological applications. Further studies are needed to explore its potential in drug development.
- Minimal industrial applications due to its specialized nature.
Mécanisme D'action
The exact mechanism of action remains unclear, primarily because of the compound’s limited use and research. Further investigations are necessary to elucidate its effects on biological systems.
Comparaison Avec Des Composés Similaires
5-Chloro-4-phenyl-1,3-dioxane is unique due to its specific combination of a phenyl group and a chlorine atom within the dioxane ring. Similar compounds include other dioxanes and related cyclic ethers.
Researchers continue to explore the properties and applications of this intriguing compound
Propriétés
Numéro CAS |
91880-73-8 |
|---|---|
Formule moléculaire |
C10H11ClO2 |
Poids moléculaire |
198.64 g/mol |
Nom IUPAC |
5-chloro-4-phenyl-1,3-dioxane |
InChI |
InChI=1S/C10H11ClO2/c11-9-6-12-7-13-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
Clé InChI |
OPNBZWUBRPHXOR-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(OCO1)C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-({[4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B12000928.png)
![5-(2-Bromophenyl)-7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000929.png)
![(5E)-2-(4-chlorophenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12000930.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(3-fluorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000933.png)
![1-(3-methylphenyl)-3-[(E)-[(E)-3-phenylprop-2-enylidene]amino]thiourea](/img/structure/B12000936.png)


![2-{4-[(E)-(Isonicotinoylhydrazono)methyl]-2-methoxyphenoxy}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B12000960.png)

![5-(4-Ethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000992.png)



